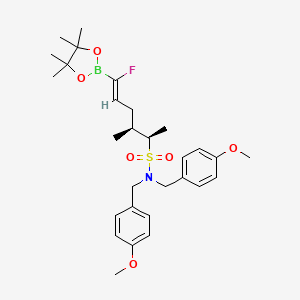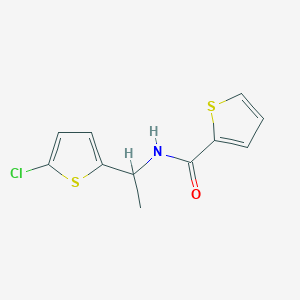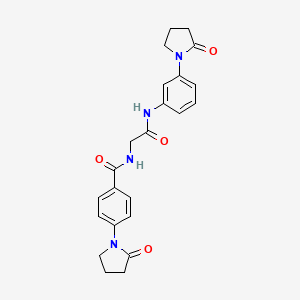
N-(2-Oxo-2-((3-(2-oxopyrrolidin-1-yl)phenyl)amino)ethyl)-4-(2-oxopyrrolidin-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Oxo-2-((3-(2-oxopyrrolidin-1-yl)phenyl)amino)ethyl)-4-(2-oxopyrrolidin-1-yl)benzamide is a complex organic compound characterized by the presence of multiple pyrrolidinone groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Oxo-2-((3-(2-oxopyrrolidin-1-yl)phenyl)amino)ethyl)-4-(2-oxopyrrolidin-1-yl)benzamide typically involves the reaction of 2-oxopyrrolidine derivatives with appropriate amines and benzoyl chloride derivatives. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and efficiency, incorporating advanced purification techniques such as recrystallization or chromatography to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Oxo-2-((3-(2-oxopyrrolidin-1-yl)phenyl)amino)ethyl)-4-(2-oxopyrrolidin-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine or benzamide groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-(2-Oxo-2-((3-(2-oxopyrrolidin-1-yl)phenyl)amino)ethyl)-4-(2-oxopyrrolidin-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(2-Oxo-2-((3-(2-oxopyrrolidin-1-yl)phenyl)amino)ethyl)-4-(2-oxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Oxo-1-pyrrolidinyl acetic acid
- 2-Oxo-1-pyrrolidinyl acetaldehyde
- N-(2-(Diisopropylamino)ethyl)-2-(2-oxopyrrolidin-1-yl)acetamide
Uniqueness
N-(2-Oxo-2-((3-(2-oxopyrrolidin-1-yl)phenyl)amino)ethyl)-4-(2-oxopyrrolidin-1-yl)benzamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its multiple pyrrolidinone groups and the presence of both amine and benzamide functionalities make it versatile for various applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C23H24N4O4 |
|---|---|
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
N-[2-oxo-2-[3-(2-oxopyrrolidin-1-yl)anilino]ethyl]-4-(2-oxopyrrolidin-1-yl)benzamide |
InChI |
InChI=1S/C23H24N4O4/c28-20(25-17-4-1-5-19(14-17)27-13-3-7-22(27)30)15-24-23(31)16-8-10-18(11-9-16)26-12-2-6-21(26)29/h1,4-5,8-11,14H,2-3,6-7,12-13,15H2,(H,24,31)(H,25,28) |
Clave InChI |
KERRXAFBWBNNLD-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1)C2=CC=C(C=C2)C(=O)NCC(=O)NC3=CC(=CC=C3)N4CCCC4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


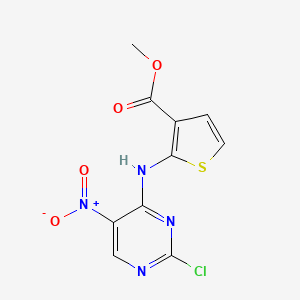
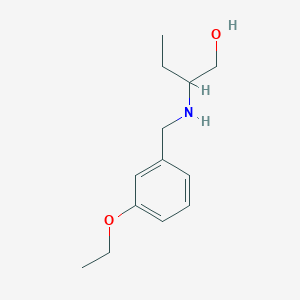
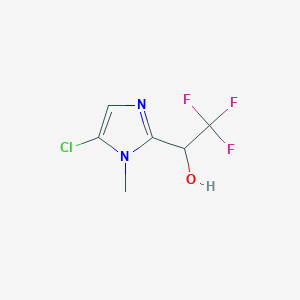
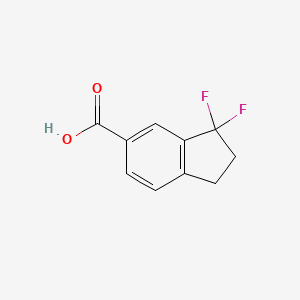



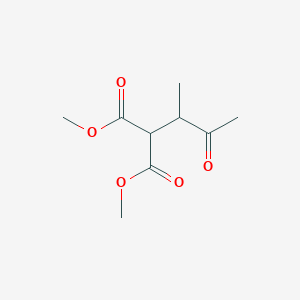

![8-Chloro-1-isopropyl-1H-[1,2,3]triazolo[4,5-h]quinazoline](/img/structure/B14910010.png)
![7-Bromo-2-(methylsulfonyl)-4-(methylthio)imidazo[2,1-f][1,2,4]triazine](/img/structure/B14910018.png)
